![molecular formula C18H24N2O B5738122 N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MCH and has been studied extensively for its biological properties.1.0]heptane-7-carbohydrazide.
Mécanisme D'action
The mechanism of action of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit antiviral and antibacterial properties. Additionally, it has been used as a reagent in organic synthesis for the preparation of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its potential to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide. One of the directions is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore its potential applications in materials science and organic synthesis. Additionally, further studies are needed to evaluate its toxicity and safety for use in various applications.
Conclusion:
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its biological properties and has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds. However, further studies are needed to fully understand its mechanism of action and evaluate its safety for use in various applications.
Méthodes De Synthèse
The synthesis of N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of mesityl oxide and bicyclo[4.1.0]hept-2-ene-7-one with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The product is then purified by recrystallization to obtain a white crystalline solid.
Applications De Recherche Scientifique
N-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also been used as a reagent in organic synthesis for the preparation of various compounds.
Propriétés
IUPAC Name |
N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-11-8-12(2)16(13(3)9-11)10-19-20-18(21)17-14-6-4-5-7-15(14)17/h8-10,14-15,17H,4-7H2,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFHBCFVHMOLS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2C3C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
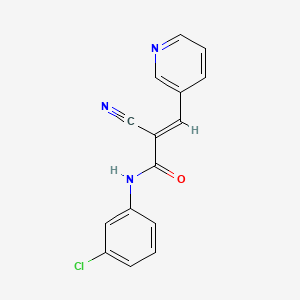

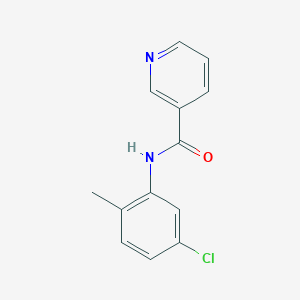
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
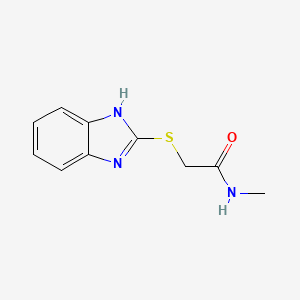

![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
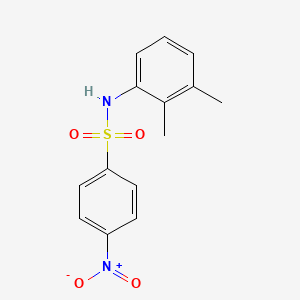
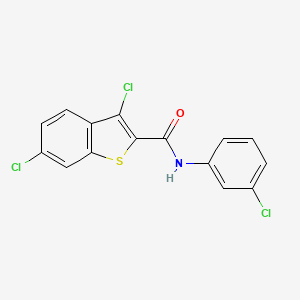
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
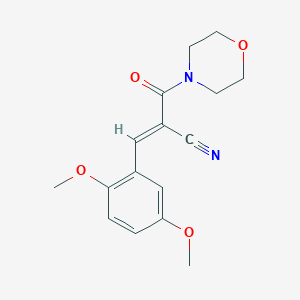
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)